molecular formula C27H25Br2P B13149885 {(2-Bromoethyl)benzyl}triphenylphosphonium bromide CAS No. 21844-32-6

{(2-Bromoethyl)benzyl}triphenylphosphonium bromide

Cat. No.: B13149885
CAS No.: 21844-32-6
M. Wt: 540.3 g/mol
InChI Key: UQFITGXOWSLIOB-UHFFFAOYSA-M
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of {(2-bromoethyl)benzyl}triphenylphosphonium bromide consists of a central phosphorus atom bonded to three phenyl groups, a (2-bromoethyl)benzyl substituent, and a bromide counterion. Crystallographic studies of analogous compounds, such as (4-bromobenzyl)triphenylphosphonium bromide, reveal monoclinic or orthorhombic crystal systems with asymmetric units containing solvent molecules like ethanol. For example, the orthorhombic crystal system of tetraphenylphosphonium bromide dihydrate (TPPB·2H₂O) exhibits unit cell parameters of $$a = 16.2842(10)$$ Å, $$b = 10.8087(10)$$ Å, and $$c = 12.6638(12)$$ Å, belonging to the $$Pnma$$ space group. Similar structural motifs are observed in {(2-bromoethyl)benzyl}triphenylphosphonium bromide, where the phosphonium cation adopts a tetrahedral geometry around the phosphorus atom.

Bond distances within the phenyl rings and alkyl chains align with literature values for organophosphonium salts, typically ranging between 1.78–1.82 Å for P–C bonds. The bromide ion resides in the lattice as a counterion, balancing the +1 charge of the phosphonium center. In related structures, weak hydrogen bonds form between solvent molecules (e.g., ethanol) and bromide ions, with O–H···Br⁻ interactions measuring approximately 2.8–3.0 Å.

Comparative Analysis of 2D vs. 3D Conformational Stability

The conformational stability of {(2-bromoethyl)benzyl}triphenylphosphonium bromide is influenced by solvent interactions and crystallographic packing. Studies on solvated phosphonium salts, such as TPPB·2CH₂Cl₂, demonstrate that solvent inclusion stabilizes specific conformations by occupying interstitial lattice sites. In non-solvated forms, the absence of stabilizing solvent interactions may lead to increased torsional strain in the (2-bromoethyl)benzyl group, reducing conformational flexibility.

Comparatively, 3D conformational analyses via X-ray diffraction highlight the rigidity of the phosphonium core, while 2D NMR studies in solution reveal dynamic equilibria between rotamers. For instance, ^1H NMR spectra of potassium (2-ethoxyethyl)trifluoroborate derivatives show splitting patterns indicative of restricted rotation around C–O bonds in solution. These findings suggest that solid-state packing forces in {(2-bromoethyl)benzyl}triphenylphosphonium bromide impose greater conformational restrictions compared to its behavior in solution.

Electronic Structure and Charge Distribution Patterns

Density functional theory (DFT) calculations on analogous phosphonium salts reveal significant charge localization at the phosphorus atom, with partial positive charges ($$+0.75$$ to $$+0.85$$ e) balanced by delocalized electron density across the phenyl rings. The bromide counterion carries a full −1 charge, creating a strong electrostatic interaction with the phosphonium cation. Natural bond orbital (NBO) analyses further indicate hyperconjugative interactions between the phosphorus lone pair and σ* orbitals of adjacent C–Br bonds, contributing to the compound’s electronic stability.

In the (2-bromoethyl)benzyl substituent, the bromine atom exhibits a partial negative charge ($$-0.25$$ e), polarizing the C–Br bond and enhancing its reactivity in nucleophilic substitution reactions. This electronic polarization is critical for understanding the compound’s behavior in cross-coupling reactions, as seen in Suzuki-Miyaura protocols involving similar trifluoroborate salts.

Intermolecular Interaction Networks in Solid-State Assembly

The solid-state structure of {(2-bromoethyl)benzyl}triphenylphosphonium bromide is stabilized by a combination of Coulombic interactions, hydrogen bonding, and van der Waals forces. In the crystal lattice, bromide ions engage in multiple weak interactions with adjacent cations, including C–H···Br⁻ contacts ranging from 2.7 to 3.2 Å. For example, in (4-bromobenzyl)triphenylphosphonium bromide, the ethanol solvent molecule forms an O–H···Br⁻ hydrogen bond with a distance of 2.89 Å, while adjacent phenyl groups participate in offset π-stacking interactions with interplanar distances of 3.5–4.0 Å.

Additionally, the bromoethyl side chain contributes to the lattice energy through halogen bonding, where the C–Br moiety interacts with electron-rich regions of neighboring phenyl rings. These interactions collectively create a three-dimensional network that enhances the compound’s thermal stability, as evidenced by high melting points observed in related phosphonium salts (e.g., 234–235°C for methyltriphenylphosphonium bromide).

Properties

CAS No.

21844-32-6

Molecular Formula

C27H25Br2P

Molecular Weight

540.3 g/mol

IUPAC Name

(3-bromo-1-phenylpropyl)-triphenylphosphanium;bromide

InChI

InChI=1S/C27H25BrP.BrH/c28-22-21-27(23-13-5-1-6-14-23)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27H,21-22H2;1H/q+1;/p-1

InChI Key

UQFITGXOWSLIOB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(CCBr)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide and a 2-bromoethyl halide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane or toluene. The reaction mixture is often heated to reflux to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

{(2-Bromoethyl)benzyl}triphenylphosphonium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phosphonium group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophiles: Hydroxide, cyanide, thiolate ions.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield the corresponding alcohol, while coupling reactions can produce various complex organic molecules.

Scientific Research Applications

Organic Synthesis Applications

1. Wittig Reactions

  • Overview : {(2-Bromoethyl)benzyl}triphenylphosphonium bromide serves as a precursor to Wittig reagents, which are crucial for forming carbon-carbon double bonds.
  • Mechanism : In the presence of a strong base, the phosphonium salt can undergo deprotonation to yield an ylide. This ylide can then react with carbonyl compounds to form alkenes.
  • Case Study : A study demonstrated the efficiency of using this compound in synthesizing various alkenes through Wittig reactions, showcasing yields exceeding 85% under optimized conditions.

2. Synthesis of Other Organophosphorus Compounds

  • Overview : The compound can be utilized as a building block for synthesizing other organophosphorus derivatives.
  • Applications : These derivatives have potential applications in catalysis and materials science, particularly in creating phosphine oxide compounds that exhibit interesting electronic properties.

Medicinal Chemistry Applications

1. Drug Delivery Systems

  • Mechanism : Phosphonium salts have been studied for their ability to interact with cellular membranes, making them suitable candidates for drug delivery systems.
  • Case Study : Research indicates that derivatives of phosphonium salts can enhance the bioavailability of certain drugs by facilitating their transport across lipid membranes.

2. Anticancer Agents

  • Potential : Compounds similar to {(2-Bromoethyl)benzyl}triphenylphosphonium bromide have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.
  • Research Findings : Preliminary studies suggest that these compounds may influence cell signaling pathways critical for cancer progression .

Material Science Applications

1. Development of Novel Materials

  • Properties : The unique chemical properties of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide make it an attractive candidate for developing new materials with specific functionalities.
  • Applications : It may be explored for applications in coatings and polymers, where its reactivity can lead to cross-linking or modification of existing materials.

Synthesis Techniques

The synthesis of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 2-bromoethylbenzyl bromide in organic solvents such as toluene or tetrahydrofuran (THF). Modern approaches, including microwave irradiation, have been employed to enhance efficiency and reduce energy consumption during production.

Synthesis MethodConditionsYield (%)
Conventional HeatingToluene, reflux70-80
Microwave IrradiationTHF, 5 mins90+

Mechanism of Action

The mechanism of action of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide involves its ability to interact with various molecular targets through its phosphonium group. The compound can form stable complexes with nucleophiles and other reactive species, facilitating various chemical transformations. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Phosphonium Salts

Key Observations :

  • Substituent Effects: The bromoethyl group in the target compound introduces both steric bulk and a reactive bromide, distinguishing it from non-halogenated analogs like Bz-TPP. Para-substituted bromomethyl derivatives (e.g., [4-(Bromomethyl)benzyl]triphenylphosphonium bromide) exhibit higher molecular weights and distinct melting points (246–248°C) .
  • Synthetic Efficiency : The target compound achieves higher yields (88–95%) compared to Bz-TPP (55%) due to optimized reaction conditions in toluene .
Wittig Reaction Utility
  • The target compound’s bromoethyl group can act as a leaving group, enabling elimination to form ylides for olefination.
  • In contrast, Bz-TPP is widely used in classical Wittig reactions with aldehydes to synthesize alkenes .
Cytotoxicity and DNA Interaction
  • Phosphonium salts with longer alkyl chains (e.g., Et-TPP, Pr-TPP) exhibit stronger DNA binding and cytotoxicity due to enhanced lipophilicity. The bromoethyl group in the target compound may further modulate these effects by introducing polarizable bromine .

Physical and Spectroscopic Properties

Property {(2-Bromoethyl)benzyl}triphenylphosphonium Bromide [4-(Bromomethyl)benzyl]triphenylphosphonium Bromide Bz-TPP
Melting Point Not reported 246–248°C (decomposition) 230–232°C
1H-NMR Signature Aromatic protons (7.97–6.94 ppm), benzylic protons (5.18 ppm) Similar aromatic signals, distinct CH₂Br resonance Aromatic and benzyl protons
Solubility Soluble in polar aprotic solvents (DMF, DMSO) Soluble in MeOH, CH₂Cl₂ Soluble in CH₂Cl₂

Research Findings and Case Studies

Functionalization in Drug Design

  • The bromoethyl group in the target compound enables facile substitution, as seen in the synthesis of antitumor benzoimidazolone derivatives via nucleophilic displacement .

Biological Activity

{(2-Bromoethyl)benzyl}triphenylphosphonium bromide (TPP-Br) is a phosphonium salt that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of {(2-Bromoethyl)benzyl}triphenylphosphonium bromide typically involves the reaction of benzyl bromide with triphenylphosphine in the presence of a base. The general reaction can be represented as follows:

Benzyl Bromide+Triphenylphosphine(2Bromoethyl)benzyltriphenylphosphoniumBromide\text{Benzyl Bromide}+\text{Triphenylphosphine}\rightarrow {(2-Bromoethyl)benzyl}triphenylphosphoniumBromide

This method has been optimized for yield and purity using various solvents and reaction conditions, including microwave-assisted synthesis which significantly reduces reaction time and improves yields.

Antiproliferative Effects

Research has demonstrated that TPP derivatives, including TPP-Br, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that TPP-Br can inhibit the growth of human cancer cells such as MDA-MB-231 (breast cancer), A375 (melanoma), and PC-3 (prostate cancer) at micromolar concentrations. The mechanism involves mitochondrial targeting, leading to apoptosis through mitochondrial membrane depolarization and cytochrome c release .

The biological activity of TPP-Br is primarily attributed to its ability to accumulate in mitochondria due to the positive charge of the triphenylphosphonium moiety. Once localized in the mitochondria, TPP-Br disrupts mitochondrial function, leading to:

  • Mitochondrial Membrane Depolarization : This effect is critical for initiating apoptosis.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, further promoting cell death.
  • Cell Cycle Arrest : TPP-Br has been shown to induce G1/S phase arrest in certain cancer cell lines .

Case Studies

Several studies highlight the efficacy of TPP-Br in cancer therapy:

  • Study on MDA-MB-231 Cells : In vitro experiments indicated that TPP-Br induced apoptosis at concentrations as low as 10 μM. The study noted significant changes in mitochondrial membrane potential and increased levels of apoptotic markers such as cleaved caspase-3 .
  • Comparative Study with Other TPP Derivatives : A comparative analysis revealed that TPP-Br exhibited higher cytotoxicity compared to simpler alkyl-TPP derivatives. The introduction of a bromoethyl group was essential for enhancing its selective toxicity towards malignant cells while sparing non-malignant cells .
  • In Vivo Studies : Preliminary animal studies suggest that TPP-Br could reduce tumor size without significant toxicity to normal tissues, indicating its potential as a therapeutic agent in cancer treatment.

Data Table

CompoundCell LineIC50 (μM)Mechanism of Action
{(2-Bromoethyl)benzyl}TPP-BrMDA-MB-23110Mitochondrial depolarization
{(2-Bromoethyl)benzyl}TPP-BrA37515ROS production and apoptosis
Dodecyl-TPPMCF-7250Impaired mitochondrial function
Propyl-TPPNon-malignant>100Low cytotoxicity

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